(E)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
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Biological Activity
(E)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Compound Structure
The compound features a unique structure comprising:
- Pyrazole ring : Contributes to biological activity through potential enzyme interactions.
- Pyridine moiety : Enhances solubility and bioavailability.
- Thiophene group : Imparts additional electronic properties that may influence biological interactions.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Pyrazole Ring : Utilizing 1-methyl-1H-pyrazole and appropriate reagents.
- Pyridine Attachment : Reacting the pyrazole derivative with a pyridine precursor.
- Acrylamide Formation : Coupling with thiophene derivatives under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer pathways, potentially leading to reduced tumor growth.
- Receptor Modulation : The compound can act on specific receptors, influencing cellular signaling pathways critical for cell proliferation and survival.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated significant inhibition of cell viability, particularly in colorectal (HCT116) and breast cancer (MDA) cell lines.
Cell Line | IC50 Value (µM) | Observations |
---|---|---|
HCT116 | 12.5 | Strong cytotoxicity observed |
MDA | 14.8 | Moderate cytotoxicity |
A549 | 18.6 | Lower sensitivity |
Study 1: Anti-Cancer Activity
A study conducted by Mohamed et al. (2020) highlighted the anti-cancer properties of related acrylamide compounds, demonstrating their ability to induce apoptosis in cancer cells. The study utilized flow cytometry and ELISA techniques to confirm the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that similar mechanisms may be applicable to this compound .
Study 2: Enzyme Interaction
Another research focused on the interaction of thiophene-based compounds with glutathione S-transferase enzymes, revealing that modifications in the thiophene structure can enhance inhibitory activity against these enzymes . This suggests that this compound may also exhibit similar interactions.
Properties
IUPAC Name |
(E)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-21-16(6-7-20-21)14-9-13(10-18-12-14)11-19-17(22)5-4-15-3-2-8-23-15/h2-10,12H,11H2,1H3,(H,19,22)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWGGFMMYPRPCZ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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